3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile
Description
3-Amino-4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile is a benzonitrile derivative featuring an amino group at the 3-position and a tetrahydro-2H-pyran-4-yloxy substituent at the 4-position. The tetrahydro-2H-pyran (THP) moiety enhances solubility and metabolic stability in pharmaceutical contexts, while the nitrile group offers versatility in chemical derivatization. This compound is likely used as an intermediate in drug discovery, particularly for kinase inhibitors or boronic acid precursors in cross-coupling reactions .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-amino-4-(oxan-4-yloxy)benzonitrile |
InChI |
InChI=1S/C12H14N2O2/c13-8-9-1-2-12(11(14)7-9)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6,14H2 |
InChI Key |
RRQNXKCOPLNRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile typically involves the reaction of 3-amino-4-hydroxybenzonitrile with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a controlled temperature, usually around 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Substitution Reactions at the Amino Group
The primary amine (-NH₂) undergoes nucleophilic substitution and acylation:
-
Acylation : Reacts with acetyl chloride in basic solvents (e.g., pyridine) to form 3-acetamido-4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile (yield: 85–92%).
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkyl derivatives, though steric hindrance from the tetrahydropyran group may reduce efficiency.
Example Reaction:
Cyclization Reactions
The amino group facilitates heterocycle formation:
-
Benzimidazole Synthesis : Reacts with aldehydes (e.g., formaldehyde) under acidic conditions to form fused benzimidazole derivatives, which are pharmacologically relevant.
-
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with substituted alkynes produces triazole-linked conjugates.
Electrophilic Aromatic Substitution
The electron-rich benzene ring participates in:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position to the amino group .
-
Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives, used as intermediates in drug synthesis (e.g., venetoclax precursors) .
Functionalization of the Tetrahydropyran Ether
The tetrahydropyran (THP) group undergoes:
-
Ether Cleavage : HI or BBr₃ cleaves the THP-O bond, regenerating the phenolic hydroxyl group (yield: 70–80%).
-
Ring-Opening Reactions : Reacts with Grignard reagents to form substituted cyclohexanol derivatives.
Cross-Coupling Reactions
The nitrile group enables metal-catalyzed couplings:
-
Suzuki Coupling : With boronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄, biaryl products are formed (yield: 65–75%).
-
Buchwald–Hartwig Amination : Pd-catalyzed coupling with aryl halides introduces aryl amino groups .
Reduction Reactions
-
Nitrile Reduction : LiAlH₄ reduces the nitrile to a primary amine, yielding 3-amino-4-((tetrahydro-2H-pyran-4-yl)oxy)benzylamine .
-
Nitro Group Reduction (precursor stage): If synthesized from a nitro precursor, hydrogenation with Pd/C produces the amino group .
Reaction Data Table
| Reaction Type | Reagents/Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | 3-Acetamido derivative | 85–92% | Prodrug synthesis |
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, base | Biaryl nitrile | 65–75% | Drug candidate libraries |
| THP Ether Cleavage | HI, Δ | Phenolic derivative | 70–80% | Deprotection in multistep synthesis |
| Benzimidazole Formation | Formaldehyde, HCl | Benzimidazole-fused compound | 60–70% | Kinase inhibitors |
Key Research Findings
-
Steric Effects : The tetrahydropyran group hinders reactions at the ortho position, directing substitutions to the para position.
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling reactions.
-
Catalyst Efficiency : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings due to better stability .
Scientific Research Applications
3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Biological Activity
3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile, with the CAS number 1248461-60-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C12H14N2O2 |
| Molecular Weight | 218.26 g/mol |
| IUPAC Name | 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile |
| PubChem CID | 1248461 |
The biological activity of 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit activity against specific enzymes and receptors involved in disease processes, such as phosphodiesterases and kinases.
Biological Activity
- Antiparasitic Activity : Preliminary studies suggest that this compound may exhibit antiparasitic properties. For instance, related compounds have shown efficacy against Plasmodium species in vitro, indicating potential as an antimalarial agent. A study demonstrated a 30% reduction in parasitemia in a mouse model at a dosage of 40 mg/kg, highlighting its therapeutic potential .
- Anti-inflammatory Effects : The compound is hypothesized to possess anti-inflammatory properties. Similar derivatives have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting that 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile might modulate inflammatory pathways .
- Cytotoxicity and Antitumor Activity : Some studies have indicated that related compounds may exhibit selective cytotoxicity against cancer cell lines. The structure of 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile suggests potential for further exploration in oncology .
Case Study 1: Antiparasitic Efficacy
In a controlled study involving mouse models infected with Plasmodium berghei, the administration of 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile resulted in significant reductions in parasitemia levels compared to untreated controls. The study emphasized the need for further optimization to enhance metabolic stability and solubility.
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects of structurally similar compounds revealed that they could significantly reduce airway hyperreactivity in guinea pig models. The results suggest that 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile may also play a role in modulating immune responses through inhibition of cytokine release .
Data Summary
The following table summarizes key findings from various studies on the biological activity of compounds related to 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Amino-4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the tetrahydro-2H-pyran-4-yloxy group can be introduced via Mitsunobu reactions (using diethyl azodicarboxylate and triphenylphosphine) or SN2 displacement of a leaving group (e.g., halide) on the pyran ring. Cyanide introduction to the benzonitrile core may follow methods similar to those in , where pH adjustment (0–5) during cyanide ion reactions improves stability and yield . Boronate ester intermediates, as seen in , enable Suzuki-Miyaura cross-coupling for further functionalization . Key variables include solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄).
Q. How can spectroscopic and chromatographic techniques be employed to characterize 3-Amino-4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the pyran ring (δ 3.5–4.5 ppm for oxy-methylene protons) and benzonitrile group (δ 7.5–8.5 ppm for aromatic protons). The amino group (NH₂) shows broad peaks at δ 4–5 ppm, which may require D₂O exchange for clarity.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry verifies purity and molecular weight (e.g., [M+H]⁺ expected at m/z ~245).
- IR : Stretching frequencies for nitrile (C≡N, ~2240 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) confirm functional groups.
Advanced Research Questions
Q. How does the substitution pattern on the benzonitrile core influence biological activity, particularly in enzyme inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic modification of substituents. For example:
- Amino Group Position : Moving the amino group (e.g., from para to meta) alters hydrogen-bonding interactions with target enzymes, as seen in xanthine oxidase inhibitors ().
- Pyran-Oxy Linker : The tetrahydro-2H-pyran-4-yloxy group enhances solubility and metabolic stability compared to simpler ethers. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to enzymes like cytochrome P450 or kinases.
- Cyanide vs. Carboxylic Acid : Replacing nitrile with COOH (as in ) may reduce membrane permeability but improve ionic interactions in active sites .
Q. What challenges arise when using 3-Amino-4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile in positron emission tomography (PET) imaging?
- Methodological Answer : While benzonitrile derivatives like [¹¹C]DASB are established PET tracers ( ), challenges for this compound include:
- Radiolabeling : Introducing ¹¹C or ¹⁸F isotopes requires rapid, high-yield reactions (e.g., nucleophilic aromatic substitution under anhydrous conditions).
- Blood-Brain Barrier (BBB) Penetration : LogP values >2.5 (calculated via ChemAxon) and polar surface area (PSA) <90 Ų (from ) are critical for CNS targeting .
- Metabolic Stability : In vivo studies in mice (e.g., LC-MS/MS analysis of plasma metabolites) identify oxidation hotspots on the pyran ring, guiding deuterium incorporation to slow metabolism.
Q. How do polymorphic forms of this compound affect its physicochemical properties and formulation?
- Methodological Answer : Polymorph screening (e.g., solvent evaporation, cooling crystallization) identifies stable forms. Techniques include:
- PXRD : Distinct diffraction patterns (e.g., 2θ peaks at 10–30°) differentiate polymorphs.
- DSC : Melting points and enthalpy changes reveal thermodynamic stability (e.g., Form I vs. Form II).
- Solubility Studies : Amorphous forms (spray-dried dispersions) improve bioavailability but may recrystallize during storage. highlights polymorphic control via solvent selection (e.g., ethanol/water mixtures) .
Q. What strategies are effective for functionalizing 3-Amino-4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile via cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Install boronate esters at the benzonitrile's para position () to couple with aryl halides (e.g., Pd(OAc)₂, SPhos ligand, K₃PO₄ base) .
- Buchwald-Hartwig Amination : Introduce secondary amines to the nitrile-bearing ring using Pd catalysts (XantPhos) and Cs₂CO₃.
- Click Chemistry : Azide-alkyne cycloaddition (CuI, ascorbate) adds triazole rings for probing protein-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
